molecular formula C19H18N2O3 B11391050 2-(4-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

2-(4-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11391050
M. Wt: 322.4 g/mol
InChI Key: HLVOSCRZNMJRSJ-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a phenoxy group and a methylphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 4-methylphenol with 2-bromoacetyl bromide to form 2-(4-methylphenoxy)acetyl bromide. This intermediate is then reacted with 3-(4-methylphenyl)-1,2-oxazole-5-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

2-(4-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets. The phenoxy and oxazole groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
  • 2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

Uniqueness

2-(4-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide is unique due to the presence of both phenoxy and oxazole groups, which confer specific chemical and biological properties. Its methyl groups enhance its stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C19H18N2O3/c1-13-3-7-15(8-4-13)17-11-19(24-21-17)20-18(22)12-23-16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3,(H,20,22)

InChI Key

HLVOSCRZNMJRSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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